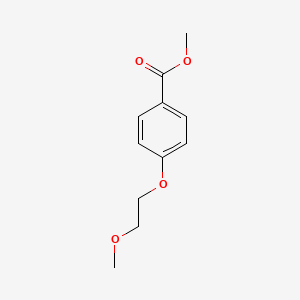
Methyl 4-(2-methoxyethoxy)benzoate
Vue d'ensemble
Description
“Methyl 4-(2-methoxyethoxy)benzoate” is a chemical compound with the CAS Number: 60893-68-7 and a molecular weight of 210.23 . It has a linear formula of C11H14O4 .
Molecular Structure Analysis
The InChI code for “Methyl 4-(2-methoxyethoxy)benzoate” is 1S/C11H14O4/c1-13-7-8-15-10-5-3-9 (4-6-10)11 (12)14-2/h3-6H,7-8H2,1-2H3 . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Methyl 4-(2-methoxyethoxy)benzoate serves as a versatile substrate in organic synthesis. Researchers use it as a precursor to create novel bioactive molecules. Its structure provides a scaffold for designing compounds with potential pharmacological activities . For instance, it can be transformed into derivatives with antifungal or antihypertensive properties.
Botanical Insecticide
Methyl benzoate, a metabolite found naturally in plants, has gained attention as an effective botanical insecticide. Its odor acts as an attractant for certain insects. Since 2016, studies have demonstrated its efficacy against agricultural pests, stored product pests, and urban insect populations .
Photostabilizers and UV Absorbers
In the field of materials science, this compound is investigated as a photostabilizer and UV absorber. It helps protect polymers, plastics, and coatings from degradation caused by exposure to sunlight.
These diverse applications highlight the significance of Methyl 4-(2-methoxyethoxy)benzoate in scientific research and industrial contexts. Researchers continue to explore its potential in various domains, making it a compound of interest for future studies . If you need further details or additional applications, feel free to ask!
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-5-3-9(4-6-10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGBQSMTKKKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxyethoxy)benzoate | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-dimethyl-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide](/img/structure/B2426629.png)

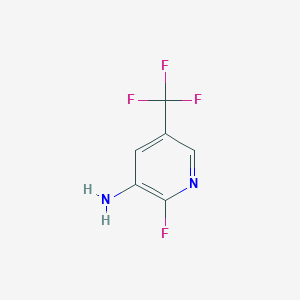
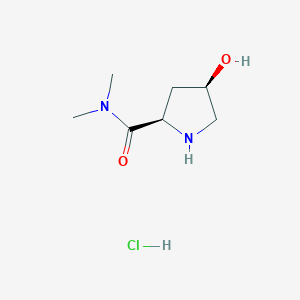

![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)
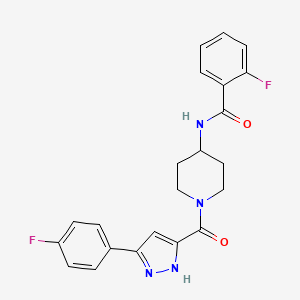
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)
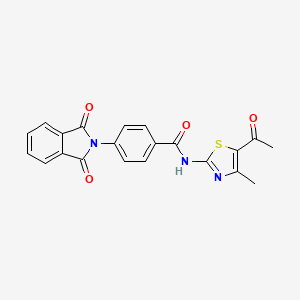

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)
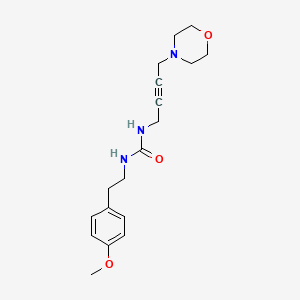

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)